1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic small molecule featuring a sulfonamide-linked azetidine core conjugated to a thiophene-ethanone moiety. The 4-chlorophenylsulfonyl group enhances electrophilicity and may improve metabolic stability, while the thiophene ring offers π-π stacking capabilities for interactions with aromatic residues in biological targets .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c16-11-3-5-13(6-4-11)22(19,20)14-9-17(10-14)15(18)8-12-2-1-7-21-12/h1-7,14H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOMEJLVKSPYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced through sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Chlorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Incorporation of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the azetidine ring may provide structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Azetidine vs. Piperazine/Piperidine : Azetidine’s smaller ring size increases ring strain but may improve binding entropy compared to six-membered piperazine derivatives like compound 7e .
- Sulfonyl vs. Thioether Linkages : The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to thioether-linked analogs (e.g., indole-thioethers in ).
- Thiophene vs. Pyridine/Indole : Thiophene’s lower basicity compared to pyridine (in MAC-5576) or indole may reduce off-target interactions with charged residues .
Pharmacological Activity
Antiviral Activity
- MAC-5576: A structural analog with a pyridine-thiophene ethanone scaffold inhibits SARS-CoV Mpro with an IC50 of 0.5 μM . The target compound’s azetidine-sulfonyl group could modulate protease binding efficiency, though direct data is lacking.
- Ketosulfones: Compounds like 2-(4-chlorophenylsulfonyl)-1-(thiophen-2-yl)ethanone (78% yield, ) are precursors to antiviral agents but require functionalization for optimized activity.
Antiparasitic Activity
- UDO and UDD: Pyridine-ethanone derivatives (e.g., (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone) inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole . The target compound’s sulfonyl group may similarly interact with heme cofactors in parasitic enzymes.
Anticancer Potential
- Piperazine-sulfonyl ethanones: Derivatives like 7f (melting point 165–167°C, ) exhibit antiproliferative activity, suggesting that the target compound’s azetidine core could be explored in oncology screens.
Physicochemical and ADME Profiles
- Solubility: Sulfonyl groups enhance aqueous solubility compared to nonpolar thioethers (e.g., indole derivatives in ).
- Metabolic Stability : The 4-chlorophenylsulfonyl group may resist oxidative metabolism better than methoxy or nitro substituents in analogs .
- Melting Points : Piperazine-sulfonyl derivatives (e.g., 7f: 165–167°C ) suggest high crystallinity, which the azetidine analog may share due to planar sulfonyl groups.
Biological Activity
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound with a complex structure that includes an azetidine ring, a sulfonyl group, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 383.87 g/mol. Its structure features a 4-chlorophenyl sulfonyl group attached to an azetidine ring and a thiophene ring, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN3O3S |
| Molecular Weight | 383.87 g/mol |
| Structure | Azetidine + Sulfonyl + Thiophene |
The biological activity of this compound is hypothesized to involve interaction with various biological targets. This includes:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes, inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with inflammation and cancer progression.
Biological Activity
Preliminary studies suggest that the compound exhibits several biological activities:
- Antimicrobial Activity : The presence of the sulfonamide functionality enhances the compound's potential as an antimicrobial agent.
- Anticancer Properties : Research indicates that similar compounds with azetidine and thiophene structures have shown efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways could position this compound as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Studies : A study on structurally similar azetidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further research into this compound's anticancer properties .
- Antimicrobial Evaluation : A comparative analysis indicated that compounds with sulfonamide groups exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Inflammatory Response Modulation : Research focused on thiophene-containing compounds revealed their capacity to reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Sulfonamide group | Antimicrobial |
| Pyrimidinethiones | Pyrimidine ring | Anticancer |
| Azetidine derivatives | Azetidine ring | Diverse pharmacological properties |
| 1-(3-(4-Chlorophenyl)sulfonyl)azetidin derivatives | Variations in substituents | Enhanced biological activity |
The combination of an azetidine ring with a sulfonamide and thiophene structure may confer distinct pharmacological properties not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
